molecular formula C21H19N3O5S B4165966 2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide

Cat. No. B4165966
M. Wt: 425.5 g/mol
InChI Key: WDTVKWWTTCGXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide, also known as N-(4-nitrophenylsulfonyl)-N'-(1-phenylethyl)benzamide or NPSB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

NPSB exerts its inhibitory effect by binding to the active site of the target enzyme or protein. It acts as a competitive inhibitor by blocking the substrate from binding to the enzyme or protein. NPSB has been found to be selective in its inhibitory activity, with different compounds showing different specificities for different enzymes.
Biochemical and Physiological Effects:
NPSB has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of cyclic nucleotides, which are important signaling molecules in many biological processes. NPSB has also been found to modulate the activity of ion channels and transporters, which are important for maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

NPSB has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme or protein. It is also relatively stable and can be stored for long periods of time. However, NPSB has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and assays to ensure the specificity and safety of NPSB in experiments.

Future Directions

There are several future directions for the use of NPSB in scientific research. One area of interest is the development of more selective inhibitors that can target specific enzymes or proteins. Another area of interest is the use of NPSB as a therapeutic agent for various diseases, such as cancer and cardiovascular disease. Further studies are needed to determine the safety and efficacy of NPSB in these applications.

Scientific Research Applications

NPSB has been extensively used as a research tool to study the mechanism of action of various enzymes and proteins. It has been found to inhibit the activity of several enzymes, including phosphodiesterases, protein kinases, and proteases. NPSB has also been used to study the role of cyclic nucleotides in various biological processes.

properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-15(16-7-3-2-4-8-16)22-21(25)19-9-5-6-10-20(19)23-30(28,29)18-13-11-17(12-14-18)24(26)27/h2-15,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVKWWTTCGXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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